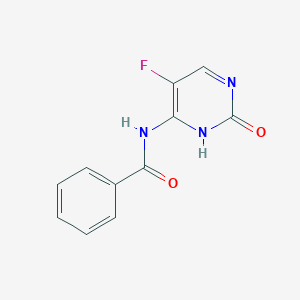

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

Übersicht

Beschreibung

“N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide” is a chemical compound with the molecular formula C11H8FN3O2 . It presents a potent therapeutic approach to cancer treatment. Its unique mode of action includes binding to specific proteins to disable their activity, ultimately culminating in cell death .

Synthesis Analysis

The synthesis of “N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide” involves various chemical reactions. For instance, one method involves the coupling of 2-(R,S)-benzoyloxymethyl-1,3-oxathiolane with N-benzoyl-5-fluorocytosine .Molecular Structure Analysis

The molecular structure of “N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide” can be represented by the SMILES string: C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)F .Chemical Reactions Analysis

The chemical reactions involving “N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide” are complex and involve various stages. For example, in one reaction, the compound strongly inhibited FLT3-mediated signaling pathways and induced apoptosis by arresting the cell cycle in the sub-G1 phase .Physical And Chemical Properties Analysis

“N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide” has a molecular weight of 233.20 g/mol . It has a high GI absorption and is not a P-gp substrate or a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .Wissenschaftliche Forschungsanwendungen

- Scientific Field : Organic Chemistry, Biotechnology, and Health Sciences .

- Application Summary : 5-Fluoro-2-Oxindole derivatives, similar to your compound, have been synthesized and investigated as potential α-Glucosidase inhibitors . α-Glucosidase inhibitors prevent the digestion of carbohydrates and reduce the impact of carbohydrates on blood glucose .

- Methods and Procedures : A series of 5-fluoro-2-oxindole derivatives were synthesized and their α-glucosidase inhibitory activities were investigated .

- Results and Outcomes : Most synthesized compounds presented potential inhibition on α-glucosidase. Among them, compounds 3d, 3f, and 3i exhibited much better inhibitory activity with IC 50 values of 49.89 ± 1.16 μM, 35.83 ± 0.98 μM, and 56.87 ± 0.42 μM, respectively .

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Indole derivatives, which share a similar structure to your compound, have been found to possess various biological activities, including antiviral activity .

- Methods and Procedures : Various scaffolds of indole were synthesized for screening different pharmacological activities .

- Results and Outcomes : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

α-Glucosidase Inhibitors

Antiviral Activity

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Compounds similar to your compound have been used in the synthesis of Linezolid, an antibiotic used for the treatment of infections caused by Gram-positive bacteria .

- Methods and Procedures : Linezolid is synthesized using various chemical reactions .

- Results and Outcomes : Linezolid is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA). The main uses are infections of the skin and pneumonia, although it may be used for a variety of other infections .

- Scientific Field : Organic Chemistry, Biotechnology, and Health Sciences .

- Application Summary : Indole derivatives, which share a similar structure to your compound, have been found to possess various biological activities, including antioxidant activity .

- Methods and Procedures : Various scaffolds of indole were synthesized for screening different pharmacological activities .

- Results and Outcomes : Indole derivatives have shown potential as antioxidants .

Antibacterial Activity

Antioxidant Activity

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Indole derivatives, which share a similar structure to your compound, have been found to possess various biological activities, including anti-inflammatory activity .

- Methods and Procedures : Various scaffolds of indole were synthesized for screening different pharmacological activities .

- Results and Outcomes : Indole derivatives have shown potential as anti-inflammatory agents .

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Indole derivatives, which share a similar structure to your compound, have been found to possess various biological activities, including anticancer activity .

- Methods and Procedures : Various scaffolds of indole were synthesized for screening different pharmacological activities .

- Results and Outcomes : Indole derivatives have shown potential as anticancer agents .

Anti-inflammatory Activity

Anticancer Activity

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUPNJVFRBGYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326333 | |

| Record name | N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

CAS RN |

10357-07-0 | |

| Record name | 10357-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)